![molecular formula C17H18N2O4 B5865061 2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5865061.png)
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This chemical compound is also known as MABA, and it is a derivative of benzamide. MABA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Mécanisme D'action
The mechanism of action of MABA involves the inhibition of certain enzymes involved in the growth and proliferation of cancer cells. MABA has been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of gene expression. In addition, MABA has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, which is a neurotransmitter involved in cognitive function.
Biochemical and Physiological Effects:
MABA has been shown to exhibit various biochemical and physiological effects, including anti-cancer, neuroprotective, and anti-inflammatory properties. MABA has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, which makes it a potential candidate for the treatment of cancer. Moreover, MABA has been shown to exhibit neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases. Additionally, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
MABA has various advantages and limitations for lab experiments. One of the advantages is that MABA is relatively easy to synthesize using standard laboratory techniques. Moreover, MABA has been extensively studied, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments are well-known. However, one of the limitations of MABA is that it has not been extensively studied in clinical trials, which limits its potential applications in the field of medicine.
Orientations Futures
There are various future directions for the study of MABA. One of the future directions is to study the potential applications of MABA in the treatment of cancer. Moreover, future studies can focus on the potential applications of MABA in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, future studies can focus on the potential applications of MABA in the treatment of various inflammatory conditions. Furthermore, future studies can focus on the development of new synthesis methods for MABA and the optimization of existing synthesis methods.
Méthodes De Synthèse
MABA can be synthesized using various methods, including the reaction of 4-methoxyaniline with 2-chloroacetyl chloride, followed by the reaction with 4-methoxybenzoyl chloride. Another method involves the reaction of 4-methoxyaniline with 2-(methoxyacetyl)amino-4-methoxybenzaldehyde in the presence of sodium hydroxide. The synthesis of MABA is relatively simple and can be achieved using standard laboratory techniques.
Applications De Recherche Scientifique
MABA has been extensively studied for its potential applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. MABA has been shown to exhibit anti-cancer properties by inhibiting the activity of certain enzymes involved in cancer cell growth and proliferation. In addition, MABA has been shown to have neuroprotective effects, which makes it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Moreover, MABA has been shown to exhibit anti-inflammatory properties, which makes it a potential candidate for the treatment of various inflammatory conditions.
Propriétés
IUPAC Name |
2-[(2-methoxyacetyl)amino]-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-22-11-16(20)19-15-6-4-3-5-14(15)17(21)18-12-7-9-13(23-2)10-8-12/h3-10H,11H2,1-2H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIRVZTAXDXCMCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

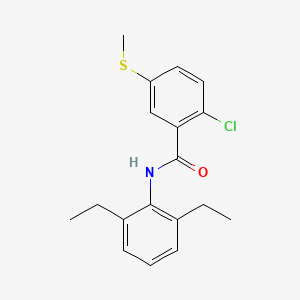
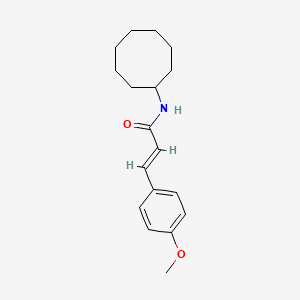
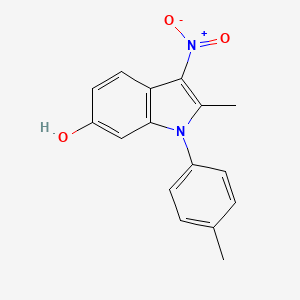
![4-[4-(5,5-dimethyl-4,5-dihydro-1,3-thiazol-2-yl)-1-piperazinyl]-2,8,10-trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B5864985.png)
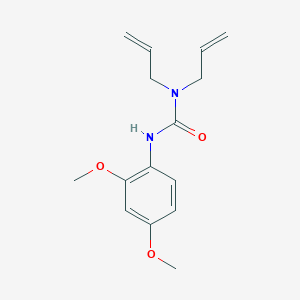
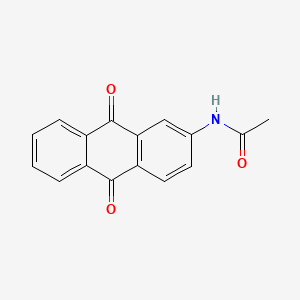
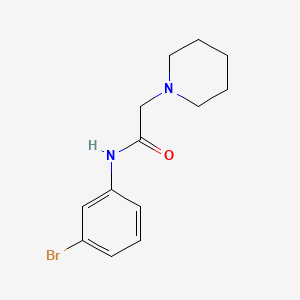
![3-amino-N-isopropyl-6-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5865008.png)
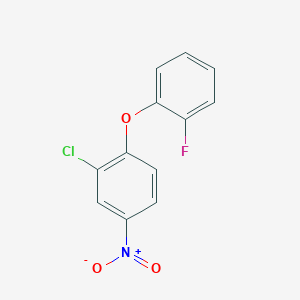
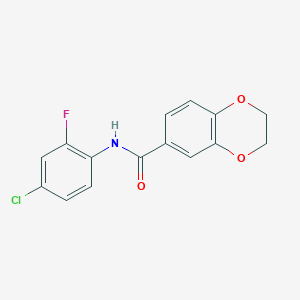
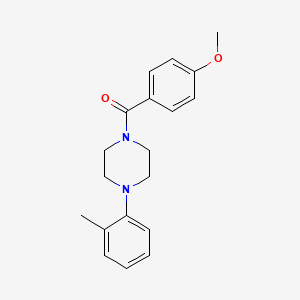
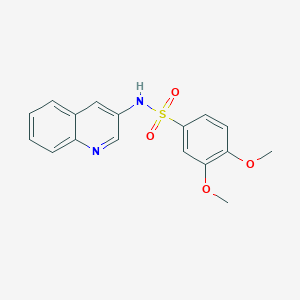
![N-[1-(3,4-dimethoxyphenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine hydrochloride](/img/structure/B5865040.png)
![3-[(2,5-dimethoxyphenyl)amino]-1-(3-methoxyphenyl)-2-propen-1-one](/img/structure/B5865048.png)